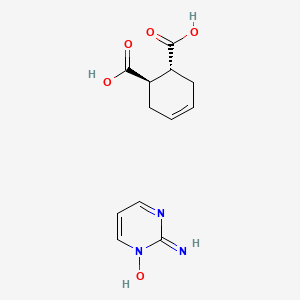
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol is a compound that combines two distinct chemical structures: a cyclohexene dicarboxylic acid and a dihydropyrimidinone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Synthesis of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid
Starting Material: Cyclohexene
Reaction: Oxidation of cyclohexene using potassium permanganate in an aqueous medium to form cyclohexene-1,2-diol.
Further Reaction: Oxidation of cyclohexene-1,2-diol using sodium periodate to form (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid.
Conditions: The reactions are typically carried out at room temperature with continuous stirring.
-
Synthesis of 2-imino-1,2-dihydropyrimidin-1-ol
Starting Material: Urea and ethyl acetoacetate
Reaction: Biginelli reaction involving urea, ethyl acetoacetate, and an aldehyde in the presence of an acid catalyst to form 2-imino-1,2-dihydropyrimidin-1-ol.
Conditions: The reaction is carried out under reflux conditions with an acid catalyst such as hydrochloric acid.
Industrial Production Methods
The industrial production of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, sodium periodate
Conditions: Aqueous medium, room temperature
Products: Formation of carboxylic acids from alkenes and diols
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperature
Products: Formation of alcohols from carboxylic acids and ketones
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the nucleophile and substrate
Products: Formation of substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, sodium periodate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid catalysts such as hydrochloric acid for Biginelli reaction
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Biochemical Studies: It is used in studies to understand biochemical pathways and mechanisms.
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: It is used in pharmacological studies to explore its effects on various biological targets.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is explored for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In pharmacological studies, it has been shown to modulate signaling pathways involved in inflammation and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene-1,2-dicarboxylic acid: Similar structure but lacks the dihydropyrimidinone moiety.
Dihydropyrimidinone derivatives: Similar structure but lacks the cyclohexene dicarboxylic acid moiety.
Uniqueness
Structural Combination: The unique combination of cyclohexene dicarboxylic acid and dihydropyrimidinone moieties gives the compound distinct chemical properties.
Propriétés
Formule moléculaire |
C12H15N3O5 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine |
InChI |
InChI=1S/C8H10O4.C4H5N3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;5-4-6-2-1-3-7(4)8/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12);1-3,5,8H/t5-,6-;/m1./s1 |
Clé InChI |
GAAOOTNUVONOQR-KGZKBUQUSA-N |
SMILES isomérique |
C1C=CC[C@H]([C@@H]1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O |
SMILES canonique |
C1C=CCC(C1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11739073.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739080.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739087.png)
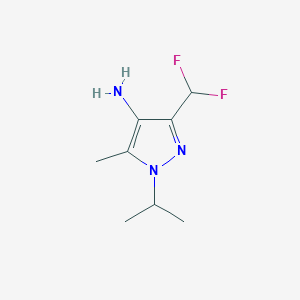
![6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one](/img/structure/B11739102.png)

![4-[(Dimethylamino)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11739127.png)
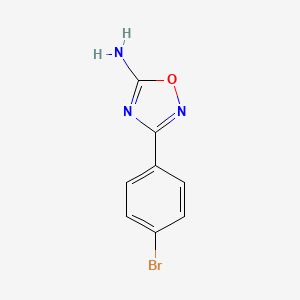

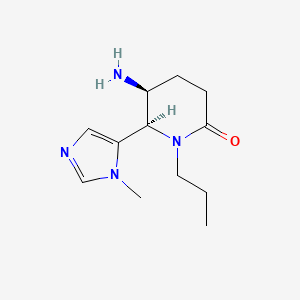
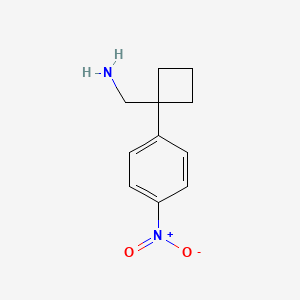
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11739137.png)
![Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate](/img/structure/B11739143.png)
![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11739146.png)
